4-Cloro-5-fluoro-2-nitrobenzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

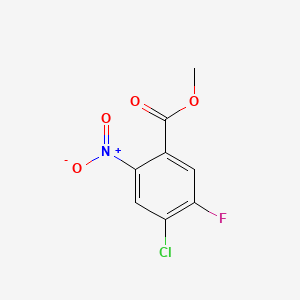

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is typically used in various chemical syntheses and research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is utilized in a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

It’s known that nitrobenzoate compounds can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Nitrobenzoate compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially altering their function .

Biochemical Pathways

Nitrobenzoate compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (23358 g/mol) suggests it could be absorbed and distributed in the body . The presence of the nitro group might make it susceptible to metabolic reduction .

Result of Action

Nitrobenzoate compounds can potentially alter protein function, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH and temperature of its environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration, halogenation, and esterification of benzoic acid derivatives . One common method involves the nitration of methyl 4-chloro-2-fluorobenzoate using nitric acid and sulfuric acid to introduce the nitro group at the 2-position . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 4-chloro-5-fluoro-2-nitrobenzoate may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Amines, thiols, sodium hydroxide

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Reduction: Methyl 4-chloro-5-fluoro-2-aminobenzoate

Substitution: Various substituted benzoates depending on the nucleophile used

Hydrolysis: 4-chloro-5-fluoro-2-nitrobenzoic acid

Comparación Con Compuestos Similares

Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be compared with other similar compounds such as:

Methyl 4-chloro-2-nitrobenzoate: Lacks the fluoro substituent, resulting in different reactivity and applications.

Methyl 5-fluoro-2-nitrobenzoate: Lacks the chloro substituent, affecting its chemical properties and uses.

Methyl 4-chloro-5-fluoro-2-aminobenzoate: The amino group replaces the nitro group, leading to different biological activities.

The uniqueness of methyl 4-chloro-5-fluoro-2-nitrobenzoate lies in its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties .

Actividad Biológica

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Methyl 4-chloro-5-fluoro-2-nitrobenzoate has the molecular formula C8H5ClFNO4. Its structure includes a nitro group, which is crucial for its biological interactions, as well as chloro and fluoro substituents that influence its reactivity and selectivity towards biological targets.

Target Interactions

The compound primarily interacts with various enzymes and proteins, acting as an electrophile. Its nitro group can undergo reduction to form reactive intermediates that may modify nucleophilic amino acid residues in proteins, potentially altering their function.

Biochemical Pathways

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that further interact with other cellular components .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate transcription factors involved in cell growth and apoptosis. Additionally, the compound may affect mitochondrial function, impacting cellular energy metabolism.

Dosage Effects

The biological effects of methyl 4-chloro-5-fluoro-2-nitrobenzoate vary with dosage. At low concentrations, it exhibits minimal effects on cellular functions; however, higher doses can lead to significant alterations in cell signaling and potential cytotoxicity due to oxidative stress.

Antimicrobial Activity

In a recent study examining various nitroaromatic compounds, methyl 4-chloro-5-fluoro-2-nitrobenzoate demonstrated notable antimicrobial properties against certain bacterial strains. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing effective inhibition at low concentrations .

In Vivo Studies

Animal model studies have highlighted the compound's potential therapeutic applications. For instance, in models of bacterial infections, it exhibited efficacy comparable to established antibiotics, suggesting its potential as a lead compound for drug development .

Research Findings Summary

Propiedades

IUPAC Name |

methyl 4-chloro-5-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNCZPUTFIMKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.